2-(5-Aminopyridin-2-yl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
2-(5-Aminopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is a compound that features a pyridine ring substituted with an amino group at the 5-position and a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridin-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 5-aminopyridine with a trifluoropropanol derivative. One common method is the nucleophilic substitution reaction where 5-aminopyridine reacts with 1,1,1-trifluoro-2-chloropropane under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Aminopyridin-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoropropanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-(5-aminopyridin-2-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H9F3N2O/c1-7(14,8(9,10)11)6-3-2-5(12)4-13-6/h2-4,14H,12H2,1H3 |
InChI Key |
YPCMJLADLJUKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)N)(C(F)(F)F)O |
Origin of Product |
United States |
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